1-(3-((4-Bromophenyl)thio)propyl)-3-(pyrimidin-2-yl)urea
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Description
1-(3-((4-Bromophenyl)thio)propyl)-3-(pyrimidin-2-yl)urea is a chemical compound that has shown promising results in scientific research. This compound has been studied for its potential use in various fields, including medicine, agriculture, and material science. In
Scientific Research Applications
Design and Synthesis of Anti-CML Agents
One study explored the design and synthesis of novel 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives as potent anti-chronic myeloid leukemia (CML) agents. These compounds exhibited significant activity against the human CML cell line K562 and showed low cellular toxicity. The research suggested that these derivatives act by inhibiting the PI3K/Akt signaling pathway, a critical pathway in cancer progression. This highlights the potential of pyrimidin-yl urea derivatives in cancer therapy (Weiwei Li et al., 2019).
Crystal Structure and DFT Study
Another study focused on the synthesis and characterization of a new pyrido[2,3-d]pyrimidine compound, showcasing the importance of structural analysis in understanding the interactions and stability of potential therapeutic compounds. Through mass spectrometry, NMR, FT-IR spectroscopy, and X-ray diffraction, researchers can elucidate the molecular structure, which is crucial for the rational design of drugs (Hong Sun et al., 2022).
Novel Inhibitors of Receptor Tyrosine Kinase
Research on N-aryl-N'-pyrimidin-4-yl ureas led to the development of potent and selective inhibitors of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases. These findings are significant for cancer therapy, as FGFRs play a pivotal role in tumorigenesis and progression. The study demonstrates the therapeutic potential of urea derivatives in targeting specific pathways involved in cancer (V. Guagnano et al., 2011).
Pharmacological and Biological Screening
Pyrimidine derivatives have also been synthesized and screened for various biological activities, including anti-inflammatory, analgesic, cytotoxic, and antitubercular effects. Such studies are essential for discovering new drugs that can address multiple health issues, further underscoring the broad applicability of pyrimidin-yl urea compounds in medicinal chemistry (K. Ishwar Bhat et al., 2014).
properties
IUPAC Name |
1-[3-(4-bromophenyl)sulfanylpropyl]-3-pyrimidin-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN4OS/c15-11-3-5-12(6-4-11)21-10-2-9-18-14(20)19-13-16-7-1-8-17-13/h1,3-8H,2,9-10H2,(H2,16,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJEXDHSXXOHORE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NC(=O)NCCCSC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((4-Bromophenyl)thio)propyl)-3-(pyrimidin-2-yl)urea |
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